molecular formula C10H14N2OS B5747779 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine

4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine

Cat. No. B5747779
M. Wt: 210.30 g/mol
InChI Key: CGJXOAWRNIOMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine is a chemical compound that has gained significant attention in scientific research. It is a morpholine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has significant biochemical and physiological effects. It has been found to inhibit tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine in lab experiments is its potential as a drug delivery system. It can be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing their side effects. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential use in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has been achieved using different methods. One of the most commonly used methods is the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a base, followed by reaction with morpholine. Another method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a catalyst, followed by reaction with morpholine.

Scientific Research Applications

4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

(1-methylpyrrol-2-yl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-11-4-2-3-9(11)10(14)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJXOAWRNIOMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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